(-)-Epidihydropinidine

Description

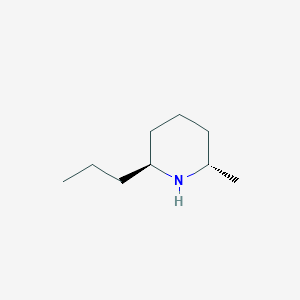

Structure

3D Structure

Properties

Molecular Formula |

C9H19N |

|---|---|

Molecular Weight |

141.25 g/mol |

IUPAC Name |

(2S,6S)-2-methyl-6-propylpiperidine |

InChI |

InChI=1S/C9H19N/c1-3-5-9-7-4-6-8(2)10-9/h8-10H,3-7H2,1-2H3/t8-,9-/m0/s1 |

InChI Key |

BHBZNQCZKUGKCJ-IUCAKERBSA-N |

SMILES |

CCCC1CCCC(N1)C |

Isomeric SMILES |

CCC[C@H]1CCC[C@@H](N1)C |

Canonical SMILES |

CCCC1CCCC(N1)C |

Origin of Product |

United States |

Natural Occurrence and Isolation from Biological Sources

Distribution in Picea Species

The alkaloid has been identified in several species of spruce, with its prevalence being particularly notable in Norway Spruce.

Picea abies is a principal biological source of (-)-Epidihydropinidine. uef.finih.gov Research has consistently identified it as the major piperidine (B6355638) alkaloid compound within the needles and bark of this species. uef.finih.gov The chemical profile of P. abies shows that while it contains a variety of piperidine alkaloids, this compound is often the most abundant, particularly in the needles. mdpi.comnih.gov Its consistent presence across different genotypes and environments underscores the significance of Norway Spruce as a primary source for this compound. researchgate.net

This compound has also been successfully isolated from extracts of Engelmann Spruce (Picea engelmannii). researchgate.net A broader survey of the Picea genus revealed that needles from most tested spruce species contained this compound. researchgate.net This indicates that the distribution of the compound extends beyond P. abies, although it is most thoroughly documented in that species.

Table 1: Distribution of this compound in Investigated Picea Species

| Species | Finding |

|---|---|

| Picea abies (Norway Spruce) | Confirmed as the primary source, where it is the major piperidine alkaloid. uef.finih.govmdpi.com |

| Picea engelmannii (Engelmann Spruce) | The compound has been successfully isolated from this species. researchgate.net |

Presence in Plant Tissues

The accumulation of this compound is not uniform throughout the plant, with concentrations varying between different tissues and changing as the plant develops.

This compound is prominently found in the needles and bark of Picea abies. uef.finih.govnih.gov Studies confirm that it is a major alkaloid in both of these tissues. uef.firesearchgate.net While it is abundant in needles, some research suggests that twigs and bark can be richer in total piperidine alkaloids compared to the foliage. researchgate.net In mature needles of P. abies, the concentration of a related alkaloid, 1,6-dehydropinidine, was found to be approximately 0.4 mg per gram of dry weight. nih.gov

The concentration of piperidine alkaloids in spruce trees is dynamic and varies with the plant's developmental or phenological stage. mdpi.com Research on Picea abies has shown that the alkaloid profile changes significantly during shoot development. researchgate.net For instance, the related compound 1,6-dehydropinidine, considered a precursor in the biosynthesis of other piperidines, is found in remarkably high concentrations in the young, developing spring shoots of Norway Spruce. nih.gov This suggests that the biosynthesis and accumulation of these alkaloids are closely linked to the active growth phases of the tree. researchgate.net The accumulation of piperidine alkaloids in vegetative shoots is closely related to the timing of bud opening. researchgate.net

Table 2: Accumulation of Piperidine Alkaloids in Picea abies Tissues

| Plant Tissue | Abundance Finding |

|---|---|

| Needles | This compound is the most abundant piperidine alkaloid in adult needles. mdpi.comnih.gov |

| Bark | A major tissue for the accumulation of piperidine alkaloids, including this compound. uef.finih.gov |

| Twigs | Generally richer in total piperidine alkaloids than foliage. researchgate.net |

Extraction Methodologies from Natural Matrices

The isolation of this compound from plant sources like the needles and bark of Picea abies involves specific extraction and analytical techniques. A common and effective approach is the use of solid-phase partitioning (SPP) to obtain a concentrated alkaloid mixture. uef.firesearchgate.net Following the initial extraction, the identification and quantification of the compound are typically performed using gas chromatography-mass spectrometry (GC-MS). uef.firesearchgate.net This combination of methods allows for the efficient separation of the alkaloid from the complex plant matrix and its precise measurement. uef.firesearchgate.net

Table 3: Common Methodology for Extraction and Analysis

| Step | Method | Description |

|---|---|---|

| Extraction | Solid-Phase Partitioning (SPP) | Used to extract and concentrate the total alkaloid mixture from the natural plant material (e.g., needles, bark). uef.firesearchgate.net |

Biosynthetic Pathways and Intermediates

Role as an End-Product in trans-Pathway Biosynthesis

(-)-Epidihydropinidine is recognized as one of the four primary end-products of piperidine (B6355638) alkaloid biosynthesis in conifers. nih.gov It specifically terminates the trans-pathway of biosynthesis. nih.govmdpi.com This pathway is particularly prominent in spruce (Picea) species, which are capable of producing both cis- and trans-disubstituted piperidines. acs.orguef.fi In contrast, pine (Pinus) species typically only accumulate cis-pathway products like cis-pinidine and euphococcinine. nih.govacs.orguef.fi

| Genus | Prominent Biosynthetic Pathway(s) | Major End-Products | Reference |

|---|---|---|---|

| Picea (Spruce) | cis and trans | This compound, cis-Pinidinol | nih.govacs.orguef.fi |

| Pinus (Pine) | cis | cis-Pinidine, Euphococcinine | nih.govacs.orguef.fi |

Chemical Synthesis and Stereochemical Control

Total Synthetic Strategies

Total synthesis aims to construct the target molecule from simple, commercially available precursors. For (-)-epidihydropinidine, efficient routes have been devised to maximize yield and minimize steps.

(S)-Epichlorohydrin has served as a versatile and common chiral starting material for the synthesis of several 2,6-disubstituted piperidine (B6355638) alkaloids, including this compound. nih.govebi.ac.ukvulcanchem.com This synthetic route is distinguished by several key chemical transformations. The process involves a regioselective Wacker-Tsuji oxidation of specific alkenylazide intermediates. nih.govebi.ac.uk A subsequent critical step is the highly diastereoselective reduction of a cyclic imine intermediate, which establishes the required stereochemistry of the final product. nih.govebi.ac.ukvulcanchem.com The absolute configuration of the synthesized this compound hydrochloride was confirmed as (2S,6S) through single-crystal X-ray analysis, matching that of the natural product. nih.govebi.ac.uk

Enantioselective Synthesis

Enantioselective synthesis is crucial for producing a specific stereoisomer of a chiral molecule like this compound. This is vital as different enantiomers can exhibit different biological activities.

Chiral pool synthesis is an approach that utilizes readily available, inexpensive chiral molecules as starting materials. wikipedia.orgmdpi.com These chiral precursors are then chemically transformed into the desired target molecule. wikipedia.org In the context of this compound synthesis, enantiopure N-Boc-protected 2-piperidine ethanol (B145695) has been employed as a valuable chiral building block. mdpi.comunimi.it For instance, the synthesis starting from (R)-9 (N-Boc-(R)-2-piperidine ethanol) involves protecting the hydroxyl group and then introducing a methyl group at the C-6 position via α-lithiation and subsequent alkylation. mdpi.comunimi.it This method demonstrates how a pre-existing stereocenter in the starting material can direct the formation of subsequent stereocenters.

Chemoenzymatic strategies combine chemical reactions with highly selective enzymatic transformations. Baker's yeast (Saccharomyces cerevisiae) is widely used as a biocatalyst for stereospecific reductions of carbonyls and double bonds. wiley.com A notable application is the synthesis of both (+) and (-) isomers of dihydropinidine and epidihydropinidine (B1243738) from a single racemic starting material. tandfonline.com This was achieved by using the yeast reduction of methyl (2-oxocyclohexyl)acetate to produce key chiral hydroxy esters (1 and 2) with high enantiomeric excess (>99% ee). tandfonline.comresearchgate.net These chiral intermediates were then converted through a multi-step chemical sequence into the four different stereoisomers of the alkaloids. tandfonline.com

Table 1: Yeast Reduction of Methyl (2-oxocyclohexyl)acetate

| Product | Enantiomeric Excess (ee) |

|---|---|

| Hydroxy ester 1 | 98% |

| Hydroxy ester 2 | 97% |

Data sourced from a study on the syntheses of dihydropinidine and epidihydropinidine using yeast reduction. tandfonline.com

Achieving the correct relative stereochemistry between the two substituents on the piperidine ring is a critical challenge. Diastereoselective reduction is a key technique used to control this aspect of the synthesis. In the total synthesis starting from (S)-epichlorohydrin, a highly diastereoselective reduction of a cyclic imine intermediate (compound 11) is a pivotal step that ensures the formation of the desired (2S,6S) configuration of this compound. nih.govebi.ac.ukresearchgate.net Similarly, another approach involved the hydrogenation of an intermediate, trans-19, to yield trans-17 (N-Boc-epidihydropinidine), which was then deprotected to afford this compound. clockss.org These reductions are designed to favor the formation of one diastereomer over others, leading to a product with high stereochemical purity. nih.gov

Table 2: Key Synthetic Intermediates and Reactions

| Starting Material | Key Intermediate(s) | Key Reaction | Final Product |

|---|---|---|---|

| (S)-Epichlorohydrin | Alkenylazides, Cyclic imine | Wacker-Tsuji oxidation, Diastereoselective reduction | This compound |

| Racemic methyl (2-oxocyclohexyl)acetate | Chiral hydroxy esters | Yeast reduction | (+)- and this compound |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (+)-Dihydropinidine |

| (-)-Pinidinone (B1243740) |

| (S)-Epichlorohydrin |

| This compound hydrochloride |

| N-Boc-(R)-2-piperidine ethanol |

| Methyl (2-oxocyclohexyl)acetate |

| N-Boc-epidihydropinidine |

| Coniine |

| Pelletierine |

| Solenopsin (B1210030) A |

| Lupetidine |

| Monomorine I |

| Indolizidine 167B |

| Verruculogen |

| Fumitremorgin A |

| (-)-α-Kainic acid |

| 1-Deoxy-6-epi-castanospermine |

| (-)-Brevicompanine B |

Ring-Closing Metathesis (RCM) in Enantiomer Synthesis

Ring-Closing Metathesis (RCM) is a powerful reaction for the formation of cyclic alkenes and has been employed in synthetic routes toward piperidine alkaloids. organic-chemistry.org In strategies related to the synthesis of this compound, RCM is not typically used to form the piperidine ring itself, but rather to construct other cyclic precursors. For instance, in a synthetic approach starting from enantiopure 2-piperidine-ethanol derivatives, an RCM reaction using a second-generation Grubbs catalyst can be utilized to form a dihydropyran ring. mdpi.com This approach involves acylating a homoallylic alcohol intermediate with acryloyl chloride, followed by the RCM reaction to close the ring. mdpi.com

The efficiency of such an RCM step can be dependent on the specific catalyst used. A screening of catalysts may be performed to optimize the reaction, as different catalysts, such as various Hoveyda-Grubbs catalysts, can offer varying levels of performance depending on the substrate's steric hindrance. unimi.it While a versatile tool, the RCM step is one of many in a longer synthetic sequence that ultimately leads to the target alkaloid.

N-Boc-Piperidine α-Lithiation/Alkylation Methodologies

A key challenge in the synthesis of this compound is the stereoselective introduction of the methyl and propyl substituents at the C-2 and C-6 positions of the piperidine ring. The N-Boc-piperidine α-lithiation/alkylation methodology, often referred to as Beak's lithiation, is a cornerstone strategy for achieving this. mdpi.comunimi.it This method allows for the deprotonation of an N-Boc-protected piperidine at the α-position using a strong base like sec-butyllithium (B1581126) (s-BuLi) in the presence of a chelating agent such as tetramethylethylenediamine (TMEDA). unimi.itnih.gov The resulting lithiated intermediate can then be trapped with an electrophile, such as methyl iodide or dimethyl sulfate, to install the methyl group. unimi.itclockss.org

Stereochemical control is a critical aspect of this methodology. The lithiation of N-Boc-2-alkylpiperidines and subsequent alkylation typically proceeds with high diastereoselectivity, favoring the formation of the trans-2,6-disubstituted product. This selectivity is governed by stereoelectronic factors, where the initial alkyl group at C-2 orients itself axially to minimize A(1,3) strain, directing the incoming second alkyl group to the equatorial position on the opposite face of the ring. nih.gov

In the synthesis of this compound, this can be applied in two ways:

Sequential Alkylation: Starting with N-Boc-piperidine, a catalytic dynamic resolution (CDR) can be used during the first methylation step to yield enantioenriched (S)-N-Boc-2-methylpiperidine. nih.govclockss.org A second lithiation at C-6, followed by alkylation with a propyl halide, then furnishes the trans-disubstituted piperidine core. clockss.org

Starting from a Chiral Precursor: An alternative approach begins with an enantiopure N-Boc-2-piperidine ethanol derivative. mdpi.comunimi.it The hydroxyl group is protected, and then α-lithiation/alkylation is used to introduce the methyl group at the C-6 position. The choice of the starting enantiomer dictates the final configuration of the product. The side chain is later elaborated into the propyl group through oxidation, a Wittig reaction, and subsequent hydrogenation. mdpi.comunimi.it

This methodology has proven effective for the enantioselective synthesis of this compound and related 2,6-disubstituted piperidine alkaloids. nih.gov

Comparison of Synthetic Efficiency and Yields

The following table provides a comparison of selected synthetic approaches.

| Synthetic Strategy | Key Steps | Overall Yield | Number of Steps | Reference |

| Protecting-Group-Free | Wacker-Tsuji oxidation, diastereoselective imine reduction | 37% | 6 steps (from known intermediate) | nih.govacs.org |

| α-Lithiation/Alkylation | Enzymatic kinetic resolution, Beak's α-lithiation, Wittig reaction | Not explicitly stated as overall yield | Multi-step sequence | mdpi.comunimi.it |

| Chemo-enzymatic (for (+)-Dihydropinidine) | Lewis acid-catalyzed Michael addition, biocatalytic ester hydrolysis, multienzyme cascade | 57% | 3 steps (from dione (B5365651) intermediate) | acs.org |

This comparison illustrates the trade-offs between different synthetic designs. While methods like the protecting-group-free synthesis offer high efficiency and yield in a linear sequence nih.govacs.org, chemo-enzymatic and chiral-pool-based methods like the α-lithiation approach provide alternative, highly stereoselective routes to the target molecule. mdpi.comacs.org

Analytical and Spectroscopic Characterization Methods

Structural Elucidation Techniques

The foundational aspects of (-)-Epidihydropinidine's structure have been pieced together and confirmed through the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC)

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For this compound, ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.

One study reported the following ¹³C NMR spectral data for synthesized (±)-epidihydropinidine in deuterated chloroform (B151607) (CDCl₃) at 100.6 MHz: δ 14.2 (q, C-9), 19.6 (m, C-8 and C-4), 21.3 (q, C-10), 30.9 (t, C-5), 33.1 (t, C-3), and 36.4 (t, C-7). uef.fi

Interactive Data Table: ¹³C NMR Chemical Shifts for (±)-Epidihydropinidine

| Carbon Atom | Chemical Shift (δ) in ppm | Multiplicity |

| C-9 | 14.2 | q |

| C-8 | 19.6 | m |

| C-4 | 19.6 | m |

| C-10 | 21.3 | q |

| C-5 | 30.9 | t |

| C-3 | 33.1 | t |

| C-7 | 36.4 | t |

Data sourced from a study on synthesized (±)-epidihydropinidine. uef.fi

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are instrumental in establishing connectivity within the molecule.

COSY (¹H-¹H Correlation Spectroscopy) reveals protons that are coupled to each other, typically through two or three bonds. emerypharma.com This helps to piece together adjacent fragments of the molecule.

Mass Spectrometry (MS), including EI-MS and GC-MS

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps to determine the molecular weight and deduce structural features. etamu.edu Electron Ionization Mass Spectrometry (EI-MS) is a common technique where high-energy electrons bombard a molecule, causing it to ionize and fragment. shimadzu.com The resulting fragmentation pattern serves as a molecular fingerprint. nih.gov

In the context of Gas Chromatography-Mass Spectrometry (GC-MS), the gas chromatograph first separates the components of a mixture, and then the mass spectrometer analyzes each component individually. etamu.edu This is particularly useful for identifying compounds like epidihydropinidine (B1243738) in complex plant extracts. uef.fimdpi.com The mass spectrum of a compound shows the parent molecular ion (if stable enough to be detected) and various fragment ions. The analysis of these fragments provides clues to the molecule's structure. shimadzu.com For instance, the analysis of fragmentation patterns in fentanyl-related compounds has been used to assign bond cleavage points, a principle applicable to other nitrogen-containing compounds. researchgate.net

Absolute Configuration Determination

Determining the specific three-dimensional arrangement of atoms, or absolute configuration, is critical for understanding the biological activity of chiral molecules like this compound.

Single-Crystal X-ray Analysis

Single-crystal X-ray analysis is the most definitive method for determining the absolute configuration of a crystalline compound. uhu-ciqso.esfzu.cz This technique involves diffracting X-rays through a single crystal of the substance. The resulting diffraction pattern provides detailed information about the positions of atoms in three-dimensional space, including bond lengths and angles. uhu-ciqso.es A landmark study reported the first single-crystal X-ray analysis of this compound hydrochloride. This analysis unambiguously confirmed its absolute configuration as (2S, 6S), which corresponds to that of the naturally isolated product. nih.govresearchgate.netvulcanchem.comebi.ac.uk

Enantiomeric Excess (ee) Determination

Enantiomeric excess (ee) is a measure of the purity of a chiral substance. It indicates how much of one enantiomer is present compared to the other. Various methods are employed to determine the ee of synthetic batches of epidihydropinidine.

One common approach involves chiral chromatography, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), using a chiral stationary phase. acs.orgnih.gov This separates the enantiomers, allowing for their quantification. For example, the enantiomeric excess of intermediates in the synthesis of epidihydropinidine has been determined by HPLC analysis after reaction with a chiral derivatizing agent like (-)-menthyl chloroformate. tandfonline.com In other syntheses, the enantiomeric excess of both diastereomers of a precursor was determined by Chiral Stationary Phase Supercritical Fluid Chromatography (CSP-SFC). nih.gov It has been noted that the enantiomeric excess at the C-1 positions of key intermediates in one synthesis were both determined to be more than 99% ee. tandfonline.comoup.com

NMR spectroscopy using chiral solvating or derivatizing agents can also be used to determine enantiomeric purity by inducing chemical shift differences between the enantiomers. uab.cat

Chromatographic Separation and Quantification Methods (e.g., GC-MS for extract analysis)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds in complex mixtures, such as plant extracts. nih.govd-nb.infonih.gov

In the analysis of this compound from natural sources like Norway spruce ( Picea abies ), GC-MS is the method of choice. uef.fi Plant material, such as needles and bark, is first subjected to an extraction process. The resulting extract, which contains a mixture of alkaloids and other compounds, is then analyzed by GC-MS. uef.fi

The GC column separates the different compounds based on their boiling points and interactions with the stationary phase. etamu.edu As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. etamu.edu The resulting mass spectrum is compared to spectral libraries of known compounds for identification. d-nb.info For example, racemic (±)-epidihydropinidine has been identified using an Agilent 6890 gas chromatograph coupled to an HP5973 mass selective detector. uef.fi This technique is not only used for identification but also for quantifying the amount of epidihydropinidine present in the extract. uef.fi

Biological Activities and Mechanistic Investigations in in Vitro Models

Antimicrobial Activity

(-)-Epidihydropinidine has been shown to inhibit the growth of all bacterial and fungal strains against which it has been tested, indicating a broad spectrum of activity. uef.finih.gov

Antibacterial Efficacy Against Gram-Positive Organisms

Research has demonstrated the antibacterial effects of this compound against several Gram-positive bacteria. The compound exhibited a Minimum Inhibitory Concentration (MIC) of 10.75 μg/mL against both Staphylococcus aureus and Bacillus cereus. nih.govuef.fi A lower MIC of 5.37 μg/mL was recorded against Enterococcus faecalis, indicating greater potency against this particular organism. nih.govuef.fi In the case of E. faecalis, the activity of epidihydropinidine (B1243738) was found to be nearly three times more potent than the antibiotic tetracycline (B611298). nih.govuef.fi

| Organism | MIC (μg/mL) |

| Enterococcus faecalis | 5.37 |

| Staphylococcus aureus | 10.75 |

| Bacillus cereus | 10.75 |

Antibacterial Efficacy Against Gram-Negative Organisms

This compound has also shown significant activity against Gram-negative bacteria. Notably, it displayed a low MIC value of 5.37 μg/mL against Pseudomonas aeruginosa, an organism known for its resistance to many antibiotics. nih.govuef.fi This was reported to be almost three times more effective than tetracycline against the same strain. nih.govuef.fi For Salmonella enterica, both the MIC and the Minimum Bactericidal Concentration (MBC) were recorded at 43 μg/mL. nih.govuef.fi

| Organism | MIC (μg/mL) | MBC (μg/mL) |

| Pseudomonas aeruginosa | 5.37 | - |

| Salmonella enterica | 43 | 43 |

Antifungal Efficacy Against Yeast Strains

The antifungal properties of this compound have been evaluated against clinically relevant yeast species. The compound demonstrated a significant inhibitory effect with a MIC of 5.37 μg/mL against both Candida albicans and Candida glabrata. nih.govuef.fi For both of these Candida species, the Minimum Fungicidal Concentration (MFC) was determined to be 43 μg/mL. uef.fi The World Health Organization has classified C. albicans as a critical pathogen, while C. glabrata is in the high-priority group. mdpi.com Pichia kudriavzevii (formerly Candida krusei) is another yeast strain of clinical importance. researchgate.netmdpi.com

| Organism | MIC (μg/mL) | MFC (μg/mL) |

| Candida albicans | 5.37 | 43 |

| Candida glabrata | 5.37 | 43 |

Broad-Spectrum Activity

The collective findings from in vitro studies indicate that this compound possesses broad-spectrum antimicrobial activity, effectively inhibiting the growth of Gram-positive and Gram-negative bacteria, as well as fungal yeast species. nih.govuef.fi Its ability to act against a wide array of microorganisms suggests its potential as a versatile antimicrobial agent. nih.govmdpi.com The growth inhibitory effects against all tested organisms, with MIC values ranging from 5.37 to 43 μg/mL, underscore this broad-spectrum capability. nih.govuef.fi

Exploration of Mechanisms of Action (Hypothesized)

The precise mechanisms by which this compound exerts its antimicrobial effects are not yet fully understood. However, based on the known behavior of similar compounds, some hypotheses have been put forward.

Potential Inhibition of Drug Efflux Pumps

One of the leading hypotheses is that this compound may function as an efflux pump inhibitor (EPI). uef.fi Efflux pumps are proteins in bacteria that actively transport antibiotics and other toxic substances out of the cell, contributing significantly to antibiotic resistance. nih.govnih.govfrontiersin.org Piperidine (B6355638) alkaloids, as a class of compounds, have been noted for their ability to potentiate the effects of antibiotics against bacteria like S. aureus by inhibiting the function of these pumps. uef.fi It is suggested that this compound could act competitively, where the efflux pumps recognize and bind to it instead of the antibiotic, allowing the antibiotic to accumulate inside the bacterial cell. nih.gov Another possibility is non-competitive inhibition, where the binding of the EPI to the pump reduces the pump's affinity for its substrates. nih.gov This potential mechanism is particularly relevant for overcoming multidrug resistance in pathogens. frontiersin.orgmdpi.com

Suggested Effects on Microbial Cell Growth

This compound, a major piperidine alkaloid found in the needles and bark of Norway spruce (Picea abies), has demonstrated significant potential as a broad-spectrum antimicrobial agent. uef.finih.gov In vitro studies have shown its inhibitory effects against a range of Gram-positive and Gram-negative bacteria, as well as Candida species. uef.finih.gov

Research has highlighted the compound's notable activity against several clinically relevant microbes. For instance, (±)-Epidihydropinidine, the racemic mixture, exhibited a minimum inhibitory concentration (MIC) of 5.37 µg/mL against Pseudomonas aeruginosa, Enterococcus faecalis, Candida glabrata, and Candida albicans. uef.finih.gov This activity is particularly noteworthy as P. aeruginosa is known for its high intrinsic resistance to many antibiotics. uef.fi The MIC of (±)-epidihydropinidine against P. aeruginosa was found to be nearly three times lower than that of the antibiotic tetracycline. uef.fi

Furthermore, promising antibacterial effects were also observed against Staphylococcus aureus and Bacillus cereus, with a MIC of 10.75 µg/mL. uef.finih.gov Against Salmonella enterica, both the MIC and the minimum bactericidal concentration (MBC) were recorded at 43 µg/mL. uef.finih.gov The growth inhibitory effects of (±)-epidihydropinidine were shown to be dose-dependent. uef.fi These findings suggest that epidihydropinidine and related alkaloids from Norway spruce could be valuable candidates for the development of new antibiotics. nih.gov

Table 1: In Vitro Antimicrobial Activity of (±)-Epidihydropinidine

| Microorganism | MIC (µg/mL) | IC50 (µg/mL) |

|---|---|---|

| Pseudomonas aeruginosa | 5.37 | 1.34 |

| Enterococcus faecalis | 5.37 | Not Reported |

| Staphylococcus aureus | 10.75 | 5.37 |

| Bacillus cereus | 10.75 | 5.37 |

| Salmonella enterica | 43 | Not Reported |

| Candida albicans | 5.37 | Not Reported |

| Candida glabrata | 5.37 | Not Reported |

Data sourced from Fyhrquist et al., 2017. uef.fi

Proposed Influence on Cell Wall Synthesis and Integrity

While direct mechanistic studies on this compound's effect on microbial cell wall synthesis are still needed, the broader class of alkaloids to which it belongs has been shown to interfere with this crucial bacterial process. uef.fidntb.gov.ua Alkaloids, as a group, are known to exert their antibacterial effects through various mechanisms, including the inhibition of cell wall synthesis, which can lead to a loss of cellular integrity and subsequent cell death. nih.govdntb.gov.ua

For some fungal species, like Candida glabrata, which is a significant cause of systemic infections, the cell wall is a primary target for antifungal drugs such as echinocandins. uef.fimdpi.com The promising activity of (±)-epidihydropinidine against C. glabrata suggests that interference with cell wall integrity could be a potential mechanism of action. uef.fimdpi.com It is proposed that further mechanistic studies should be undertaken to specifically elucidate the action of (±)-epidihydropinidine and its enantiomers on cell wall synthesis and integrity. uef.fi The potential for these compounds to disrupt this essential microbial structure highlights a promising area for future research in the development of new antimicrobial agents.

Considerations for Biofilm Formation

The potential of this compound to influence biofilm formation is an area of significant interest, although direct studies are limited. uef.fi Biofilms are communities of microorganisms encased in a self-produced matrix, which provides protection from antibiotics and host immune responses. dntb.gov.ua The ability to inhibit or disrupt biofilm formation is a key strategy in combating persistent infections.

Other piperidine alkaloids have shown activity against biofilm formation. For example, solenopsin (B1210030) A, a piperidine alkaloid from fire ant venom, has been found to suppress quorum sensing, a cell-to-cell communication system that regulates virulence factor production and biofilm formation in P. aeruginosa. uef.fi It has been hypothesized that piperidine alkaloids with shorter acyl side chains might be even more effective at disrupting quorum sensing. uef.fi Given these findings within the same chemical class, it is plausible that this compound could also interfere with biofilm formation. Further research is warranted to investigate the specific effects of (±)-epidihydropinidine and its individual enantiomers on biofilm development and the underlying mechanisms, such as quorum sensing inhibition. uef.fi

Other Documented Biological Interactions

Antifeedant Activity against Herbivores (e.g., Spruce Budworm)

This compound, along with other piperidine alkaloids found in spruce trees, is thought to play a role in the plant's defense against herbivores. uef.firesearchgate.net A crude alkaloid mixture isolated from Engelmann spruce (Picea engelmannii), which contained both (+)-epidihydropinidine and (-)-pinidinol, demonstrated moderate to high antifeedant activity against the Eastern spruce budworm (Choristoneura fumiferana). uef.fidiva-portal.orgepdf.pub This suggests that these compounds can deter feeding by this significant forest pest.

Furthermore, a mixture of alkaloids from P. engelmannii added to an artificial diet was shown to reduce the growth of the variegated cutworm (Peridroma saucia). researchgate.net While these preliminary findings are promising, it is noted that the role of piperidine alkaloids as protective allelochemicals against herbivore feeding requires further confirmation. diva-portal.org

Synergistic Effects with Other Bioactive Compounds

There is evidence to suggest that this compound may exhibit synergistic effects when combined with other bioactive compounds, including other alkaloids and conventional antibiotics. uef.fimdpi.com The racemic mixture of epidihydropinidine used in some antimicrobial studies may derive its activity from synergistic interactions between the (+) and (-) enantiomers. researchgate.net

Piperidine alkaloids, in general, have been shown to potentiate the effects of antibiotics against bacteria like S. aureus by inhibiting the function of efflux pumps. uef.fi Efflux pumps are proteins that expel antibiotics from the bacterial cell, contributing to antibiotic resistance. By inhibiting these pumps, piperidine alkaloids can increase the intracellular concentration of antibiotics, thereby enhancing their efficacy. mdpi.com

The potential for synergistic interactions is a promising area of research, as it could lead to the development of combination therapies that are more effective against drug-resistant microbes. uef.fifrontiersin.org For example, combining this compound with β-lactam antibiotics could be a viable strategy, as the alkaloid may inhibit β-lactamases, enzymes that degrade β-lactam antibiotics. nih.govmdpi.com Further studies are recommended to investigate the potential of (±)-epidihydropinidine and its isomers as adjuvants in combination with standard antibiotics. uef.fi

Challenges and Future Research Directions in Epidihydropinidine Studies

Advancements in Stereocontrolled Synthetic Methodologies

The development of efficient and stereocontrolled methods for synthesizing (-)-epidihydropinidine and its analogs is a significant area of ongoing research. The precise arrangement of atoms in three-dimensional space is crucial for the biological activity of many natural products, including piperidine (B6355638) alkaloids. diva-portal.org

Future research in this area will likely focus on several key aspects:

Catalytic Asymmetric Synthesis: Developing novel catalytic systems that can achieve high enantioselectivity and diastereoselectivity in the synthesis of the piperidine ring is a primary goal. This includes the use of chiral catalysts to control the formation of stereocenters. cwu.eduacs.org

Enzyme-Catalyzed Reactions: Biocatalysis, using enzymes to perform specific chemical transformations, offers a green and highly selective alternative to traditional chemical methods. unimi.itcapes.gov.br Future work could involve the discovery or engineering of enzymes for key steps in the synthesis of this compound.

Recent advancements have included the use of yeast reduction and other biocatalytic approaches to create key chiral intermediates for the synthesis of both (+)- and this compound. oup.comacs.org Continued exploration of these and other innovative synthetic strategies will be essential for advancing the study of this compound.

Comprehensive Elucidation of Molecular Mechanisms of Biological Activity

This compound has demonstrated a range of biological activities, including promising antibacterial and antifungal effects. uef.fimdpi.comnih.gov However, the precise molecular mechanisms underlying these activities are not yet fully understood.

A significant challenge is to move beyond initial screenings and delve into the specific cellular and molecular targets of this compound. Future research should aim to:

Identify Protein Targets: Utilizing techniques such as affinity chromatography, proteomics, and molecular docking to identify the specific proteins or enzymes that this compound interacts with in target organisms. mdpi.com

Elucidate Signaling Pathways: Investigating how the binding of this compound to its molecular targets triggers downstream signaling cascades that lead to the observed biological effects.

Understand Mechanisms of Resistance: As with any antimicrobial compound, understanding the potential for and mechanisms of resistance is crucial for its long-term viability as a therapeutic lead.

For instance, while racemic (±)-epidihydropinidine has shown broad-spectrum activity against various bacteria and fungi, including Pseudomonas aeruginosa and Candida albicans, the exact mode of action remains an area for active investigation. uef.finih.govnih.gov It has been suggested that piperidine alkaloids may act by disrupting bacterial cell membranes or inhibiting efflux pumps. uef.fi

Exploration of Biosynthetic Pathways and Enzymology

The biosynthesis of piperidine alkaloids in plants is a complex process involving a series of enzymatic reactions. nau.edumcmaster.ca While the general outline of the biosynthetic pathway for some piperidine alkaloids is known, many of the specific enzymes and intermediate steps for this compound in species like Norway spruce are yet to be fully characterized. uef.fi

Future research in this domain should focus on:

Identifying and Characterizing Key Enzymes: Isolating and characterizing the enzymes responsible for the key steps in the biosynthesis of this compound, such as the formation of the piperidine ring and the introduction of various functional groups. unimi.it

Investigating Regulatory Mechanisms: Understanding how the expression and activity of these biosynthetic enzymes are regulated in the plant in response to developmental cues and environmental stresses.

Metabolic Engineering: Once the biosynthetic pathway is fully elucidated, there is potential for metabolic engineering in plants or microorganisms to produce this compound or its precursors in larger quantities.

Studies have suggested that the biosynthesis of piperidine alkaloids in conifers can be influenced by environmental factors such as temperature and nutrient availability. cdnsciencepub.comnau.edu Further research is needed to unravel the intricate details of these biosynthetic pathways and their regulation. researchgate.net

Structure-Activity Relationship Studies for Biological Potency

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For this compound, these studies are crucial for identifying the key structural features responsible for its antibacterial, antifungal, and other potential therapeutic effects. diva-portal.org

Future SAR studies should involve:

Synthesis of Analogs: Systematically modifying the structure of this compound to create a library of analogs with variations in the piperidine ring, the side chain, and the stereochemistry. acs.org

Biological Evaluation: Testing these analogs in a battery of biological assays to determine how the structural modifications affect their potency and selectivity.

Computational Modeling: Using computational methods, such as quantitative structure-activity relationship (QSAR) modeling, to develop predictive models that can guide the design of new, more potent analogs.

By understanding which parts of the molecule are essential for activity, researchers can design more effective and potentially less toxic derivatives. mdpi.com For example, it is important to determine whether the observed biological activity is specific to one enantiomer and if synergistic effects occur in the racemic mixture. researchgate.net

Investigation of Ecological Roles and Interactions

In its natural context within plants like Norway spruce, this compound likely plays one or more ecological roles. cdnsciencepub.com These roles could include defense against herbivores, pathogens, or competing plants. researchgate.net

Future ecological research on this compound should aim to:

Determine its Role in Plant Defense: Conducting feeding assays with various herbivores and pathogen infection studies to determine if this compound acts as a deterrent, a toxin, or has other defensive functions. diva-portal.org

Investigate Allelopathic Effects: Exploring whether this compound is released into the environment and affects the growth and development of neighboring plants.

Understand its Distribution and Variation: Studying how the concentration and composition of this compound and related alkaloids vary within different plant tissues, at different developmental stages, and in response to environmental factors. cdnsciencepub.com

While piperidine alkaloids are generally considered to be involved in plant defense, their specific roles can be complex and species-dependent. researchgate.netnih.gov Unraveling the ecological significance of this compound will provide a more complete understanding of its biological function.

Q & A

Q. What are the primary natural sources of (-)-Epidihydropinidine, and how is it extracted for laboratory analysis?

this compound is predominantly found in Picea abies (Norway spruce), particularly in needles and bark. Extraction typically involves solid-phase partitioning methods followed by gas chromatography-mass spectrometry (GC-MS) for identification and quantification. Seasonal variations (spring vs. autumn) significantly influence alkaloid yields, with higher concentrations observed in nursery garden seedlings during autumn .

Q. What analytical techniques are recommended for characterizing this compound in complex plant matrices?

GC-MS is the gold standard for detecting and quantifying this compound due to its sensitivity for volatile alkaloids. Nuclear magnetic resonance (NMR) spectroscopy is critical for structural elucidation, particularly for distinguishing stereoisomers like (+)-epidihydropinidine. Method validation should include spike-and-recovery experiments to account for matrix effects in plant extracts .

Q. What are the established synthetic routes for this compound, and what are their limitations?

A key synthetic approach involves Beak’s N-Boc-piperidine α-lithiation/alkylation methodology to introduce methyl groups at the C-6 position. Challenges include maintaining stereochemical fidelity during alkylation and avoiding side reactions in hydroxyl group protection/deprotection steps (e.g., TBDMS protection). Yields are often moderate (~40–60%), necessitating optimization of reaction conditions .

Advanced Research Questions

Q. How do ecological factors (e.g., phenology, soil composition) influence this compound biosynthesis in Picea abies?

Field studies comparing nursery-grown and naturally regenerated seedlings reveal that alkaloid profiles vary with sampling time (spring vs. autumn) and growth conditions. For example, nursery seedlings in September showed 40–58% higher alkaloid content in needles and bark than in May, alongside isomer shifts in pinidine derivatives. Mechanistic studies should integrate transcriptomic data to link environmental stressors (e.g., temperature, pathogens) to alkaloid pathway regulation .

Q. What methodological inconsistencies exist in evaluating this compound’s antimicrobial activity, and how can they be resolved?

Discrepancies in MIC (minimum inhibitory concentration) values across studies may stem from variations in bacterial strain selection, solvent systems (e.g., DMSO vs. aqueous solutions), or endpoint criteria. Standardization using CLSI (Clinical and Laboratory Standards Institute) guidelines and inclusion of positive controls (e.g., ampicillin) are critical. Meta-analyses should account for publication bias and heterogeneity in experimental designs .

Q. How can computational models (e.g., molecular docking) predict the biological targets of this compound?

Molecular docking studies against bacterial enzyme targets (e.g., DNA gyrase, efflux pumps) can identify potential binding modes. However, validation requires comparative assays with synthetic analogs to isolate stereochemical and substituent effects. Hybrid QSAR (quantitative structure-activity relationship) models incorporating alkaloid conformation data improve prediction accuracy .

Q. What strategies address contradictions in this compound’s reported bioactivity across in vitro and in vivo studies?

Divergent results often arise from differences in bioavailability or metabolic degradation. Researchers should:

- Use pharmacokinetic profiling (e.g., plasma stability assays).

- Compare results across model organisms (e.g., murine vs. zebrafish models).

- Apply orthogonal assays (e.g., fluorescent probes for membrane disruption). Transparent reporting of negative data is essential to avoid confirmation bias .

Methodological Frameworks

How can the P-E/I-C-O framework structure research questions on this compound’s ecological roles?

- Population (P): Picea abies seedlings under varying growth conditions.

- Exposure/Intervention (E/I): Seasonal sampling or pathogen inoculation.

- Comparison (C): Nursery-grown vs. wild seedlings.

- Outcome (O): Alkaloid yield and isomer composition. Pre-registering hypotheses and shell tables for data collection enhances reproducibility .

Q. What statistical approaches are suitable for analyzing this compound’s dose-response relationships?

Nonlinear regression models (e.g., Hill equation) are preferred for sigmoidal dose-response curves. For skewed data (common in plant extracts), Box-Cox transformations normalize variance. Bayesian meta-analysis can pool data from small-sample studies while adjusting for inter-lab variability .

Data Reporting Standards

Q. How should researchers document this compound synthesis for reproducibility?

- Provide detailed reaction conditions (temperature, solvent purity, catalyst loading).

- Report stereochemical outcomes via chiral HPLC or optical rotation data.

- Include NMR spectral assignments (chemical shifts, coupling constants) in supplementary materials.

Adherence to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) ensures transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.